molecular formula C14H12N6O2 B2898621 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 1334375-53-9

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2898621
CAS No.: 1334375-53-9
M. Wt: 296.29
InChI Key: NBGDJYMTWNYVET-UHFFFAOYSA-N
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Description

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound featuring a pyridazine ring, a pyrazole group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting with the formation of the pyridazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent introduction of the pyrazole group and the acetamide moiety requires careful control of reaction conditions to ensure the correct functional groups are introduced at the right positions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridazine ring can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

  • Substitution: : Substitution reactions can replace specific atoms or groups within the compound with others, altering its properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can have different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its structural complexity allows it to interact with various biological targets.

Medicine

Medically, this compound has potential applications in drug development. Its ability to interact with biological systems makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity can be harnessed to create products with desired characteristics.

Mechanism of Action

The mechanism by which 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyridazine derivatives: : Compounds with similar pyridazine cores but different substituents.

  • Pyrazole derivatives: : Compounds featuring pyrazole groups with varying functional groups.

  • Acetamide derivatives: : Compounds containing acetamide moieties with different attached groups.

Uniqueness

What sets 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide apart from these similar compounds is its specific combination of functional groups and the resulting unique chemical and biological properties.

Properties

IUPAC Name

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-13(17-11-3-1-6-15-9-11)10-20-14(22)5-4-12(18-20)19-8-2-7-16-19/h1-9H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDJYMTWNYVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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